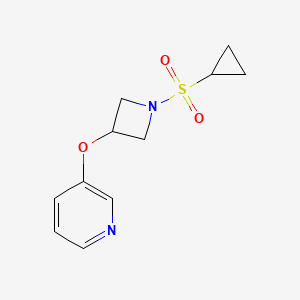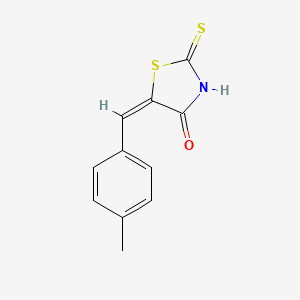
4-Bromo-3-fluorostyrene
概要
説明
4-Bromo-3-fluorostyrene is a chemical compound with the CAS Number: 916814-07-8 . It is a liquid at room temperature .
Physical And Chemical Properties Analysis
4-Bromo-3-fluorostyrene is a liquid at room temperature . A related compound, poly(4-fluorostyrene), has been found to have good thermal stability and decreased leakage current .科学的研究の応用
Synthesis of Fluorinated Compounds
4-Bromo-3-fluorostyrene has been utilized in the stereospecific preparation of fluorinated compounds. For example, high E/Z ratio 1-bromo-1-fluorostyrenes, prepared by isomerization, underwent Heck reactions to yield monofluorodienyl esters. These reactions highlight the compound's role in synthesizing complex fluorinated structures with potential applications in material science and pharmaceuticals (Jianjun Xu & D. Burton, 2004).
Polymer Chemistry
In polymer chemistry, 4-Bromo-3-fluorostyrene has been part of novel copolymers creation, especially when combined with ring-substituted 2-phenyl-1,1-dicyanoethylenes. This demonstrates its utility in adjusting the physical properties of polymers, such as glass transition temperature and decomposition behavior, by introducing fluorine atoms into the polymer backbone (G. Kharas et al., 2010).
Fluorinated Building Blocks
Another application involves the synthesis of α-fluoro-nitroalkenes, showcasing 4-Bromo-3-fluorostyrene's potential in creating fluorinated building blocks for organic synthesis. These building blocks are versatile in synthesizing various fluorinated products, highlighting the compound's importance in the development of new materials and chemicals with enhanced properties (Vladimir A. Motornov et al., 2017).
Advanced Material Applications
Research also extends to advanced materials, such as the development of bright emission-tuned nanoparticles using heterodifunctional polyfluorene building blocks. This research underscores the role of 4-Bromo-3-fluorostyrene in fabricating nanomaterials with potential applications in optoelectronics and nanotechnology (Christoph S. Fischer, M. Baier, & S. Mecking, 2013).
Nanostructure Fabrication
Moreover, 4-Bromo-3-fluorostyrene has facilitated the fabrication of nanostructures, such as freestanding nanowire arrays, through soft-etch block copolymer templates. This application demonstrates the compound's significance in nanotechnology, particularly in creating nanostructured materials with unique properties for electronic and photonic devices (E. Crossland et al., 2006).
Safety and Hazards
将来の方向性
A related compound, poly(4-fluorostyrene), has been used as a high-performance dielectric electret for organic field effect transistors (OFETs) and non-volatile memories . This suggests potential applications for 4-Bromo-3-fluorostyrene in the field of electronics.
Relevant Papers The search results included a paper on the synthesis and characterization of novel copolymers of 4-fluorostyrene , and a paper on the use of poly(4-fluorostyrene) as a high-performance dielectric electret . These papers could provide further insights into the properties and potential applications of 4-Bromo-3-fluorostyrene.
作用機序
Mode of Action
The mode of action of 4-Bromo-3-fluorostyrene involves its interaction with other reactants in chemical reactions. For instance, styrene derivatives can participate in reactions such as nitration, bromination, and conversion from the nitro group to an amine . In these reactions, 4-Bromo-3-fluorostyrene can act as an electrophile, reacting with nucleophiles .
Result of Action
The result of the action of 4-Bromo-3-fluorostyrene is the formation of new compounds through chemical reactions. For example, it can participate in reactions such as nitration, bromination, and conversion from the nitro group to an amine, leading to the synthesis of new compounds .
特性
IUPAC Name |
1-bromo-4-ethenyl-2-fluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF/c1-2-6-3-4-7(9)8(10)5-6/h2-5H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMRVXFZYXPTEOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=C(C=C1)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Methoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-nitrobenzoic acid](/img/structure/B2630877.png)
![Tert-butyl (2S,4S)-2-(bromomethyl)-4-[tert-butyl(diphenyl)silyl]oxypyrrolidine-1-carboxylate](/img/structure/B2630878.png)
![4-chloro-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2630879.png)
![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-morpholin-4-ylmethanone](/img/structure/B2630881.png)

![(3-phenylbenzo[c]isoxazol-5-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2630884.png)

![Tert-butyl 6-chlorospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B2630886.png)

![6-Methyl-2-[[1-(2-naphthalen-2-yloxyacetyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2630890.png)
![2-Chloro-N-[[2-(dimethylsulfamoyl)-6-fluorophenyl]methyl]acetamide](/img/structure/B2630892.png)
